molecular formula C21H26N2O2S B14446274 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide CAS No. 73927-79-4

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide

Cat. No.: B14446274
CAS No.: 73927-79-4
M. Wt: 370.5 g/mol
InChI Key: RRRYGWZTIAEEJV-UHFFFAOYSA-N
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Description

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide is a complex organic compound with a unique structure that includes a thiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide typically involves multi-step organic reactions. The starting materials often include dibenzo[b,g][1,4]thiazocine derivatives and pyrrolidine. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5H-Dibenzo(b,g)(1,4)thiazocine, 6,7-dihydro-5-(3-pyrrolidinylpropyl)-, 12,12-dioxide include:

  • Dibenzo[b,g][1,4]thiazocine derivatives
  • Pyrrolidine-containing compounds
  • Sulfone-containing compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

73927-79-4

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

10-(3-pyrrolidin-1-ylpropyl)-11,12-dihydrobenzo[b][1,6]benzothiazocine 5,5-dioxide

InChI

InChI=1S/C21H26N2O2S/c24-26(25)20-10-3-1-8-18(20)12-17-23(19-9-2-4-11-21(19)26)16-7-15-22-13-5-6-14-22/h1-4,8-11H,5-7,12-17H2

InChI Key

RRRYGWZTIAEEJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCN2CCC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42

Origin of Product

United States

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